molecular formula C10H9NO3 B175990 1-Methyl-2-oxoindoline-5-carboxylic acid CAS No. 167627-05-6

1-Methyl-2-oxoindoline-5-carboxylic acid

Cat. No. B175990
M. Wt: 191.18 g/mol
InChI Key: FBTOSQDXUJQZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-oxoindoline-5-carboxylic acid is a chemical compound with the molecular formula C10H9NO3 . It is a solid substance and is used for research purposes .


Synthesis Analysis

The synthesis of 1-Methyl-2-oxoindoline-5-carboxylic acid involves a solution of a precursor compound in ethyl acetate and methanol. This solution is treated with 10% Pd/C and stirred under hydrogen for 18 hours. The mixture is then filtered through diatomaceous earth with 9:1 dichloromethane/methanol solution rinses, and concentrated to provide the desired product.


Molecular Structure Analysis

The molecular structure of 1-Methyl-2-oxoindoline-5-carboxylic acid can be determined by NMR spectroscopy. The 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule, respectively .


Physical And Chemical Properties Analysis

1-Methyl-2-oxoindoline-5-carboxylic acid is a solid substance . Its melting point is 273.0–274.0°C . The compound has a molecular weight of 191.18 g/mol.

Scientific Research Applications

Application in Cancer Research

Scientific Field

Biomedical Sciences - Oncology

Summary of the Application

The compound has been evaluated for its potential anti-cancer properties, particularly against lung cancer . It’s been studied in the context of A549 human lung adenocarcinoma epithelial cells .

Methods of Application

The compound was likely applied to the cancer cells in a controlled laboratory setting, and its effects on cell proliferation were observed . The exact methods and technical details are not specified in the available resources.

Results or Outcomes

The compound showed some promise in inhibiting cell proliferation . However, the exact results, including any quantitative data or statistical analyses, are not provided in the available resources.

Application in Drug Development

Scientific Field

Pharmaceutical Sciences

Summary of the Application

1-Methyl-2-oxoindoline-5-carboxylic acid is used in the development of biologically active compounds for the treatment of various disorders . It’s available for purchase for pharmaceutical testing .

Methods of Application

The compound is likely used in the synthesis of new drugs, although the exact methods and technical details are not specified in the available resources .

Results or Outcomes

The outcomes of these applications are not specified in the available resources .

Application in Kinase Inhibition

Scientific Field

Biomedical Sciences - Pharmacology

Summary of the Application

The compound is part of a class of molecules known as 3-(1H-pyrrol-2-yl) methylene-indolin-2-one analogs, which have been widely applied in the development of anti-cancer agents . These molecules are particularly useful for inhibiting Ser/Thr kinases .

Methods of Application

The compound is likely used in the synthesis of kinase inhibitors, although the exact methods and technical details are not specified in the available resources .

Results or Outcomes

The outcomes of these applications are not specified in the available resources .

Application in Apoptotic Pathway Targeting

Scientific Field

Biomedical Sciences - Cell Biology

Summary of the Application

With advances in molecular cell biology, many proteins involved in cellular apoptotic pathways have been identified and employed as molecular targets for anti-cancer therapy . A number of small molecules targeting these proteins have been discovered .

Methods of Application

The compound is likely used in the synthesis of small molecules that target proteins involved in cellular apoptotic pathways, although the exact methods and technical details are not specified in the available resources .

Results or Outcomes

Application in RAF/MEK/ERK Signaling Cascade Inhibition

Summary of the Application

The RAF/MEK/ERK signaling cascade is an important target for anti-cancer drug discovery . 3-(1H-pyrrol-2-yl) methylene-indolin-2-one analogs, which include 1-Methyl-2-oxoindoline-5-carboxylic acid, have been widely applied in the development of anti-cancer agents .

Methods of Application

The compound is likely used in the synthesis of inhibitors for the RAF/MEK/ERK signaling cascade, although the exact methods and technical details are not specified in the available resources .

Results or Outcomes

Application in Pharmaceutical Testing

Scientific Field

Pharmaceutical Sciences

Summary of the Application

1-Methyl-2-oxoindoline-5-carboxylic acid is available for purchase for pharmaceutical testing . It’s used in the development of biologically active compounds for the treatment of various disorders .

Methods of Application

The compound is likely used in the synthesis of new drugs, although the exact methods and technical details are not specified in the available resources .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-methyl-2-oxo-3H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-11-8-3-2-6(10(13)14)4-7(8)5-9(11)12/h2-4H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTOSQDXUJQZTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101210473
Record name 2,3-Dihydro-1-methyl-2-oxo-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101210473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-oxoindoline-5-carboxylic acid

CAS RN

167627-05-6
Record name 2,3-Dihydro-1-methyl-2-oxo-1H-indole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167627-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1-methyl-2-oxo-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101210473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of Example 59A (1.2 g, 4.27 mmol) in ethyl acetate (30 mL) and methanol (20 mL) was treated with 10% Pd/C (200 mg), stirred under hydrogen (balloon) for 18 hours, filtered through diatomaceous earth (Celite®) with 9:1 dichloromethane/methanol solution rinses, and concentrated to provide 460 mg of the desired product.
Name
solution
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One

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